Sulfo-Cyanine5 DBCO

Click Chemistry Aqueous Solubility Bioconjugation

Hydrophobic Cy5-DBCO analogs aggregate in aqueous media, causing fluorescence quenching and high non-specific background. Sulfo-Cyanine5 DBCO eliminates this with integrated sulfonate groups for superior water solubility (≥10 mg/mL). • 3-fold higher signal-to-noise ratio than non-sulfonated Cy5-DBCO in live-cell labeling • 8-fold increase in targeted conjugate liver accumulation for in vivo imaging • Ex/Em 646/670 nm, compatible with standard Cy5 filter sets Supplied at ≥95% purity; shipped ambient, store at -20°C protected from light.

Molecular Formula C53H57KN4O8S2
Molecular Weight 981.28
Cat. No. B1193671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cyanine5 DBCO
Molecular FormulaC53H57KN4O8S2
Molecular Weight981.28
Structural Identifiers
SMILESCC(C1=CC(S(=O)([O-])=O)=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC(N4C5=CC=CC=C5C#CC6=C(C=CC=C6)C4)=O)=O)C7=CC=C(S(=O)([O-])=O)C=C7C3(C)C.[K+]
InChIInChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1
InChIKeyCIWJZTXKADKPKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfo-Cyanine5 DBCO Buyer's Guide


Sulfo-Cyanine5 DBCO (CAS 1564286-24-3) is a water-soluble, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . It belongs to the cyanine dye family and is designed for the covalent labeling of azide-modified biomolecules (e.g., proteins, nucleic acids, glycans) in aqueous biological systems without the cytotoxic copper catalyst required for traditional click chemistry [1]. Its core value proposition for scientific procurement rests on the synergistic combination of high aqueous solubility, stable near-infrared (NIR) fluorescence, and bioorthogonal reactivity, which are critical parameters for robust and reproducible experimental outcomes in live-cell and in vivo applications .

Sulfo-Cyanine5 DBCO vs. Generic Analogs


Generic substitution fails for Sulfo-Cyanine5 DBCO because its performance is not the sum of its parts. The presence of both the sulfonate groups for high aqueous solubility and the DBCO moiety for copper-free click chemistry is a specific chemical design that directly addresses the experimental pitfalls of its closest alternatives [1]. Unmodified Cy5-DBCO analogs suffer from extreme hydrophobicity, leading to aggregation, fluorescence quenching, and high non-specific background, rendering them unsuitable for aqueous or live-cell systems [2]. Conversely, while sulfo-Cyanine5 NHS esters provide water solubility, they lack the bioorthogonal specificity of SPAAC, targeting ubiquitous amines and often failing in complex biological environments [3]. Similarly, Cyanine3-DBCO or Cyanine5.5-DBCO probes shift the spectral window, which can compromise signal-to-noise ratios or compatibility with standard filter sets [4]. The quantitative evidence below demonstrates that Sulfo-Cyanine5 DBCO's integrated design yields quantifiably superior solubility, signal-to-background performance, and in vivo compatibility compared to these in-class alternatives.

Sulfo-Cyanine5 DBCO Comparative Evidence


Aqueous Solubility

Sulfo-Cyanine5 DBCO exhibits drastically higher aqueous solubility compared to its non-sulfonated counterpart, Cy5-DBCO. The introduction of sulfonate groups enhances solubility by over 100-fold, achieving 10 mg/mL in pure water, whereas Cy5-DBCO is practically insoluble (<1 mg/L) [1][2]. This difference eliminates the need for organic co-solvents in aqueous labeling reactions, preserving the native structure and function of sensitive biomolecules and preventing dye aggregation and precipitation.

Click Chemistry Aqueous Solubility Bioconjugation

Imaging Signal-to-Noise Ratio

In fluorescence imaging applications, Sulfo-Cyanine5 DBCO provides a 3-fold higher signal-to-noise ratio (SNR) compared to the non-sulfonated Cy5-DBCO [1]. This improvement is attributed to the negative charge of the sulfonate groups, which reduces non-specific electrostatic binding to cell surfaces and other biomolecules, thereby lowering background fluorescence [1]. While Cy5-DBCO's hydrophobicity promotes aggregation and high background staining, the superior aqueous compatibility of Sulfo-Cyanine5 DBCO yields cleaner, higher-contrast images.

Fluorescence Imaging Signal-to-Noise Ratio Bioorthogonal Chemistry

In Vivo Targeting Efficiency

For in vivo applications, Sulfo-Cyanine5 DBCO demonstrates markedly improved targeting efficiency. When conjugated to an azide-modified liver-targeting ligand, the sulfo-Cyanine5 DBCO conjugate showed an 8-fold increase in liver accumulation compared to the equivalent Cy5-DBCO conjugate following intravenous injection in a murine model [1]. This enhanced biodistribution is attributed to its superior water solubility, which eliminates the need for potentially toxic organic co-solvents and prevents aggregation that could lead to off-target sequestration.

In Vivo Imaging Biodistribution Pharmacokinetics

SPAAC Reaction Kinetics

The DBCO group in Sulfo-Cyanine5 DBCO enables SPAAC reactions with azides at a second-order rate constant of approximately 0.34 M⁻¹s⁻¹ [1]. This is comparable to the kinetics of the widely used BCN (bicyclo[6.1.0]non-4-yne) strain-promoted alkyne (0.28 M⁻¹s⁻¹) [1]. While both are suitable for copper-free labeling, the choice of DBCO over BCN often stems from different stability or synthetic accessibility profiles, and the reaction rate is orders of magnitude faster than the corresponding uncatalyzed alkyne-azide reaction, enabling rapid and efficient labeling under biocompatible conditions without cytotoxic copper.

SPAAC Click Chemistry Reaction Kinetics

Spectral Brightness and Purity

Sulfo-Cyanine5 DBCO is characterized by a high extinction coefficient (ε = 271,000 M⁻¹cm⁻¹) and a good fluorescence quantum yield (Φ = 0.28), resulting in high molecular brightness [1]. In comparison, the near-infrared shifted analog Sulfo-Cyanine5.5 DBCO has a significantly lower extinction coefficient (ε = 211,000 M⁻¹cm⁻¹) and quantum yield (Φ = 0.21) [2]. This 28% higher extinction coefficient and 33% higher quantum yield for Sulfo-Cyanine5 DBCO translate to a substantially brighter signal in the red channel. Commercially, the product is typically supplied at a high purity of ≥95%, as verified by 1H NMR and HPLC-MS, ensuring lot-to-lot consistency and minimizing interfering signals from unreacted dye or degradation products .

Fluorescence Spectroscopy Molecular Brightness Quality Control

Sulfo-Cyanine5 DBCO Applications


Live-Cell Protein Labeling

The superior aqueous solubility (10 mg/mL) and 3-fold higher signal-to-noise ratio of Sulfo-Cyanine5 DBCO compared to non-sulfonated Cy5-DBCO make it ideal for labeling azide-modified proteins in live cells [1]. It can be directly added to cell culture media without toxic organic co-solvents, maintaining cell viability (>95%) and enabling real-time, high-contrast tracking of protein dynamics [1][2]. This avoids the background and aggregation issues of hydrophobic analogs, which are critical for reliable trafficking and localization studies.

In Vivo Imaging and Biodistribution

The evidence of an 8-fold increase in liver accumulation for a targeted conjugate compared to Cy5-DBCO demonstrates its suitability for in vivo applications [1]. The compound's high water solubility permits intravenous injection without co-solvents, reducing toxicity and preventing aggregation [1]. Its NIR emission (Ex/Em ~646/670 nm) provides good tissue penetration and low autofluorescence, making it a strong candidate for preclinical small animal imaging and evaluating the pharmacokinetics of novel drug delivery systems [2].

Western Blotting and Bioassays

The high brightness (ε = 271,000 M⁻¹cm⁻¹, Φ = 0.28) and consistent purity (≥95%) of Sulfo-Cyanine5 DBCO enable high-sensitivity detection in quantitative assays [1][2]. In Western blotting, it can label azide-modified antibodies to achieve detection limits in the picogram (pg) range with low background . For biosensor development, its efficient SPAAC reactivity allows for stable, oriented immobilization on chip surfaces, achieving detection limits as low as 0.1 pg/mL .

Multiplexed and Super-Resolution Microscopy

Sulfo-Cyanine5 DBCO's spectral properties (Ex/Em 646/670 nm) are optimized for the widely used Cy5 filter set on standard fluorescence microscopes, flow cytometers, and plate readers [1]. Its excellent photostability and bright, pH-insensitive signal make it suitable for demanding techniques like super-resolution microscopy (e.g., STORM) and multicolor imaging experiments where minimal spectral crosstalk and robust signal are required [2].

Technical Documentation Hub

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